N-(4-bromo-2-fluorophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Description
N-(4-bromo-2-fluorophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring a 4-bromo-2-fluorophenyl group and a 3-methyl[1,2,4]triazolo[4,3-b]pyridazine moiety linked via a sulfanyl-acetamide bridge. The bromine and fluorine substituents enhance lipophilicity and electronic effects, while the fused triazolo-pyridazine ring system may contribute to planar molecular geometry, facilitating π-π stacking interactions. Such structural attributes are common in pharmaceuticals targeting enzymes or receptors requiring heterocyclic binding motifs .
Properties
Molecular Formula |
C14H11BrFN5OS |
|---|---|
Molecular Weight |
396.24 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H11BrFN5OS/c1-8-18-19-12-4-5-14(20-21(8)12)23-7-13(22)17-11-3-2-9(15)6-10(11)16/h2-6H,7H2,1H3,(H,17,22) |
InChI Key |
LHRMCYNPXYPQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A bromo-fluorophenyl group
- A triazolo-pyridazine moiety
- A sulfanyl group attached to an acetamide backbone
This unique combination of functional groups is believed to contribute to its biological properties.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in various biochemical pathways. This interaction may lead to modulation of cellular processes such as apoptosis and proliferation.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have shown that derivatives containing similar structural motifs demonstrate significant antimicrobial properties. For instance:
- Compounds with thiazole and pyridine rings have been reported to exhibit antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. In vitro studies have indicated:
- Cytotoxic effects on cancer cell lines with IC50 values comparable to established chemotherapeutic agents .
- Structure-activity relationship (SAR) analyses reveal that modifications in the triazole moiety can enhance antiproliferative activity against specific cancer types .
Antiviral Properties
There is emerging evidence that compounds similar to this compound may exhibit antiviral activity. Research indicates:
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics .
- Cytotoxicity in Cancer Cells : A series of experiments tested various substituted triazoles for cytotoxicity against human cancer cell lines. One compound demonstrated an IC50 value of 25 µM against the HT29 colorectal cancer cell line, suggesting significant potential for further development .
- Antiviral Activity : In a study focused on antiviral agents derived from triazole frameworks, compounds were shown to inhibit replication in vitro at concentrations as low as 10 µM .
Comparison with Similar Compounds
Key Structural Features:
- Core Heterocycles: The triazolo-pyridazine core distinguishes the target compound from analogs like 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS 726158-21-0), which contains a simpler 1,2,4-triazole ring .
- Substituent Effects : The 4-bromo-2-fluorophenyl group introduces steric and electronic differences compared to 3,4-difluorophenyl (as in 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide) or 4-chlorophenyl groups. The ortho-fluorine may restrict rotational freedom, altering conformational stability .
Table 1: Bond Length and Dihedral Angle Comparisons
*The triazolo-pyridazine core may increase torsional strain, leading to larger dihedral angles compared to simpler aryl systems .
Physical and Chemical Properties
Melting Points and Solubility :
- 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide melts at 423–425 K (~150–152°C) , while triazole-containing analogs (e.g., CAS 726158-21-0) may exhibit higher melting points due to enhanced planarity and intermolecular forces .
- The bromine substituent in the target compound increases molecular weight (MW ≈ 436 g/mol) compared to non-brominated analogs, reducing aqueous solubility but improving lipid membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
